![molecular formula C14H20N2 B185015 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine CAS No. 187221-31-4](/img/structure/B185015.png)
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine
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Overview
Description
“1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine” is an organic compound with the CAS Number: 187221-31-4 and Linear Formula: C14H20N2 . It has a molecular weight of 216.33 . The compound is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds like piperazines often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 .
Physical And Chemical Properties Analysis
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has been used in a variety of scientific research applications, including the synthesis of novel compounds, structural elucidation, and pharmacological studies. It has been used in the synthesis of novel compounds, such as this compound-based analogs of the anticonvulsant drug phenytoin, as well as in the synthesis of novel compounds related to the antifungal drug fluconazole. It has also been used in structural elucidation studies, such as the determination of the crystal structure of this compound. Finally, it has been used in pharmacological studies, such as the evaluation of the pharmacological activity of this compound-based analogs of the anticonvulsant drug phenytoin.
Mechanism of Action
Target of Action
The primary target of 1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine is the sigma-2 receptor . Sigma receptors are a unique family of proteins that have been implicated in various disease states, including cancer and neurological disorders .
Biochemical Pathways
Given its interaction with sigma-2 receptors, it is likely that it influences pathways related to cell proliferation and apoptosis, as these are known functions of sigma-2 receptors .
Result of Action
Given its interaction with sigma-2 receptors, it may influence cell proliferation and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Advantages and Limitations for Lab Experiments
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it can be synthesized in a variety of ways, including a multi-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. Another advantage is that it has a wide range of applications in research and development, including synthesis, structural elucidation, and pharmacological studies. However, there are also some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water, as well as its relatively low stability in the presence of light.
Future Directions
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine has a wide range of potential future directions, including further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be used in the synthesis of novel compounds related to existing drugs, such as anticonvulsants and antifungals. Additionally, it could be used in the development of new drug delivery systems, such as nanoparticles and liposomes. Finally, it could be used in the development of new imaging agents, such as fluorescent probes, for use in biomedical research.
Synthesis Methods
1-(1,2,3,4-Tetrahydronaphthalen-1-YL)piperazine can be synthesized through several different methods, including a multi-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. The multi-step synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl chloride with piperazine in the presence of a base, such as potassium carbonate, to form this compound. The microwave-assisted synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl bromide with piperazine in the presence of a microwave-activated catalyst, such as copper chloride. The one-pot synthesis involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-yl chloride with piperazine in the presence of a base and a catalyst, such as potassium carbonate and copper chloride.
Safety and Hazards
properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-2,4,6,14-15H,3,5,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBLNFCUXJHHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573179 |
Source
|
Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187221-31-4 |
Source
|
Record name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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